REACTION_CXSMILES
|
C([C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:13])[C:6]=2[CH:5]=1)(O)=O.N1C2C(=CC=CC=2)C=CC=1>C(OC(C)C)(C)C.[Cu]>[Cl:13][C:12]1[C:6]2[CH:5]=[CH:4][S:8][C:7]=2[CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
7.24 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC2=C(S1)C=CC=C2Cl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
copper
|
Quantity
|
1.45 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 145 to 155° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
WASH
|
Details
|
The filtrate was washed with dilute hydrochloric acid (40 ml of 35% concentrated hydrochloric acid+200 ml of cold water) and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
A trace amount of precipitates
|
Type
|
CUSTOM
|
Details
|
was further removed from the
|
Type
|
CONCENTRATION
|
Details
|
concentrate by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |